

Alrizomadlin (APG-115): Restoring p53 and Reprogramming the Tumor Microenvironment

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Compound of Interest

Compound Name: 6-Bromo-4-(trifluoromethyl)pyridin-2-amine
CAS No.: 1256825-17-8
Cat. No.: B1525641

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CAS Number: 1256825-17-8 Technical Guide for Preclinical & Translational Research

Executive Summary & Chemical Identity

Alrizomadlin (APG-115) represents a second-generation, orally active small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Unlike first-generation MDM2 inhibitors (e.g., Nutlins) which suffered from poor pharmacokinetic (PK) profiles and limited potency, Alrizomadlin utilizes a spiro-oxindole scaffold to achieve high binding affinity (

nM) and superior oral bioavailability.

Crucially, this compound transcends simple apoptosis induction. Recent translational data indicates a dual mechanism of action:

- **Direct Cytotoxicity:** Restoring wild-type p53 function in tumor cells to induce cell cycle arrest and apoptosis.

- Immuno-Oncology (IO) Synergy: Destabilizing MDM2 in T-cells to enhance T-cell immunity and sensitize "cold" tumors to PD-1 blockade.

Physicochemical Profile

| Property | Specification |
|-----------------------|--|
| CAS Number | 1256825-17-8 |
| Common Name | Alrizomadlin; APG-115 |
| Chemical Formula | |
| Molecular Weight | 642.59 g/mol |
| Solubility (In Vitro) | DMSO: 50 mg/mL (clear solution) |
| Solubility (In Vivo) | Requires co-solvent system (PEG300/Tween-80) or Cyclodextrin |
| Target | MDM2 (Murine Double Minute 2) |
| Primary Indication | Solid tumors (TP53 wild-type), AML, Salivary Gland Carcinoma |

Mechanism of Action: The Dual-Strike Hypothesis

To effectively utilize Alrizomadlin, researchers must understand that it targets the MDM2-p53 autoregulatory feedback loop.

A. Structural Biology of Inhibition

MDM2 acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Alrizomadlin mimics the three key hydrophobic amino acid residues of p53 (Phe19, Trp23, and Leu26) that insert into the hydrophobic cleft of MDM2. By occupying this cleft, Alrizomadlin prevents MDM2 from binding p53, leading to p53 accumulation, nuclear translocation, and transcription of downstream targets like p21 (cell cycle arrest) and PUMA (apoptosis).

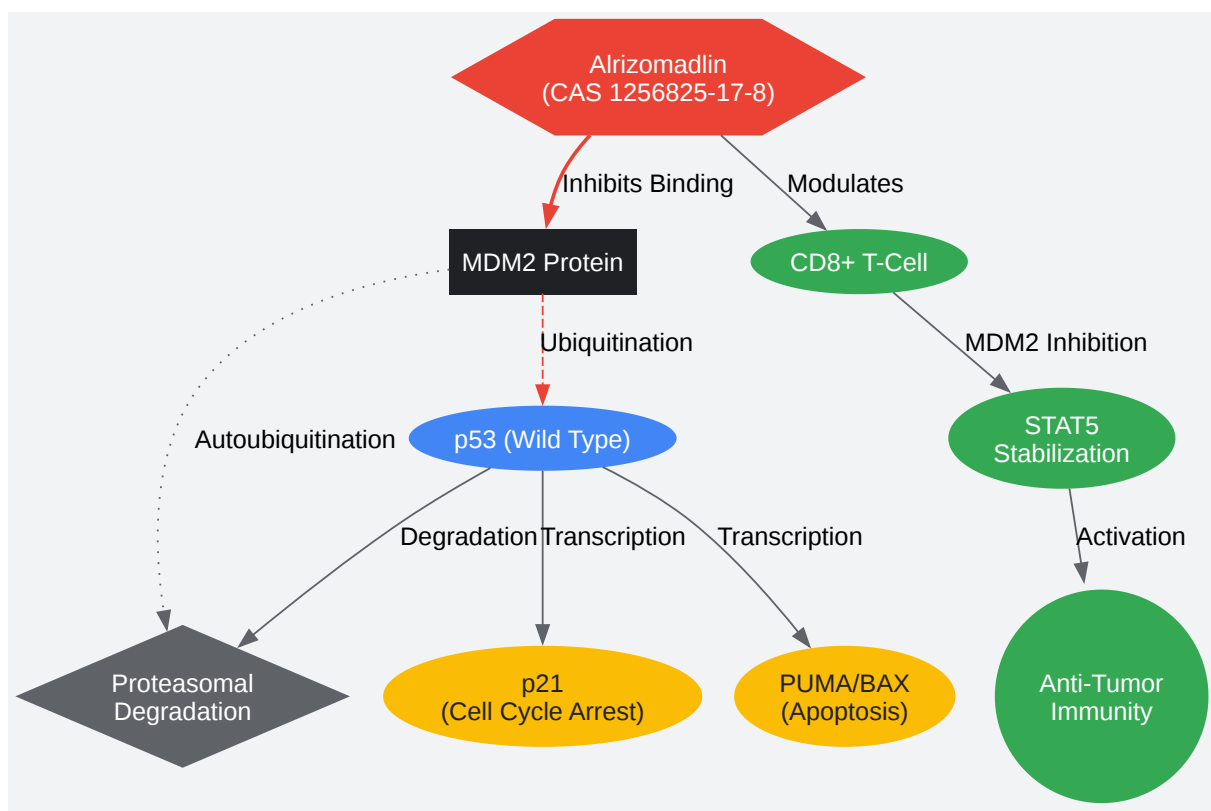
B. The Immune-Modulatory Axis (The "Expert" Insight)

Field data suggests that MDM2 inhibition is not limited to tumor cells. MDM2 also regulates T-cell stability (via STAT5). Alrizomadlin treatment increases MDM2 degradation in T-cells, stabilizing STAT5, which enhances

T-cell cytotoxic function. This mechanism explains the observed synergy with PD-1 inhibitors in preclinical models, even in tumors with p53 mutations, as the immune effect is host-dependent, not tumor-dependent.

Pathway Visualization

The following diagram illustrates the canonical p53 restoration alongside the non-canonical immune activation pathway.



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Figure 1: Dual mechanism of Alrizomadlin: Blocking MDM2 restores p53-mediated apoptosis in tumor cells while simultaneously enhancing T-cell immunity via STAT5 stabilization.

Validated Experimental Protocols

A. In Vitro Handling & Viability Assays

Critical Note: Alrizomadlin is potent.^{[1][2]}

values in TP53 wild-type cell lines (e.g., SJSA-1, AGS) are typically in the 10–100 nM range.

- Stock Preparation:
 - Dissolve powder in 100% DMSO to reach 10 mM or 50 mM.
 - Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.
- Cell Treatment:
 - Seed cells (3,000–5,000 cells/well) in 96-well plates.
 - Treat with serial dilutions (e.g., 0.1 nM to 10 M) for 72 hours.
 - Control: Ensure DMSO concentration is consistent across wells (<0.5%).
- Readout: Use CellTiter-Glo (ATP-based) or CCK-8.
- Biomarker Validation (Western Blot):
 - Treat cells for 24 hours at
 - Required Markers: p53 (accumulation), MDM2 (accumulation due to feedback loop), p21 (downstream activation), Cleaved PARP (apoptosis).

B. In Vivo Formulation (The "Gold Standard")

Many researchers fail preclinical studies due to poor vehicle selection, leading to precipitation in the gut or peritoneum. The following protocol is validated for oral gavage (PO) in murine models.

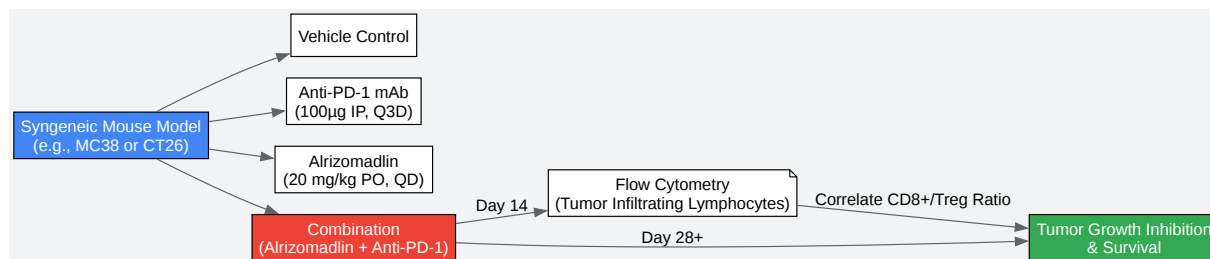
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3][4]

Step-by-Step Preparation (Example: 10 mL total volume):

- Step 1: Weigh Alrizomadlin powder (e.g., 50 mg for a 5 mg/mL solution).
- Step 2: Add 1.0 mL DMSO. Vortex/sonicate until completely dissolved (Solution must be clear).
- Step 3: Add 4.0 mL PEG300. Vortex thoroughly.
- Step 4: Add 0.5 mL Tween-80. Vortex.
- Step 5: Slowly add 4.5 mL Saline (0.9% NaCl) while vortexing.
 - Caution: Adding saline too quickly can cause precipitation. If cloudiness occurs, sonicate at 37°C.
- Storage: Prepare fresh daily. Do not store the aqueous formulation for >24 hours.

C. Synergy Workflow: PD-1 Blockade

This protocol validates the immuno-oncology synergy.



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Figure 2: Experimental workflow for assessing Alrizomadlin synergy with checkpoint inhibitors. Note the oral (PO) dosing for the small molecule vs. intraperitoneal (IP) for the antibody.

Preclinical Efficacy Data Summary

The following data points are synthesized from key validation studies to serve as benchmarks for your internal assays.

| Cell Line | Tissue Origin | TP53 Status | Alrizomadlin IC50 (72h) | Notes |
|---------------|---------------|-----------------|-------------------------|---|
| SJSA-1 | Osteosarcoma | Wild-Type (Amp) | 10 - 30 nM | Highly sensitive (MDM2 amplified) |
| AGS | Gastric | Wild-Type | ~20 nM | Standard sensitive model |
| MKN45 | Gastric | Wild-Type | ~100 nM | Good for combination studies |
| HCT116 p53-/- | Colon | Deleted | > 10 M | Negative control (confirms specificity) |

Interpretation: If you observe cytotoxicity in p53 null/mutant lines (like HCT116 p53-/-) at concentrations below 1

M, your compound stock may be contaminated or you are observing off-target toxicity.

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